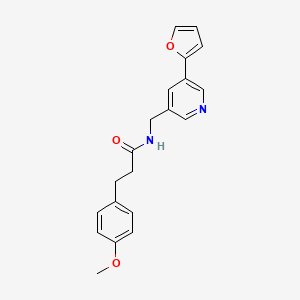
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as Furan-2-yl-pyridin-3-yl-methyl-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (FMPNP), is a chemical compound that has gained significant attention in the field of scientific research. FMPNP is a member of the pyridine family and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
One of the key scientific research applications of derivatives related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is in the development of antiprotozoal agents. Compounds with similar structures have shown strong DNA affinities and demonstrated significant in vitro and in vivo activity against protozoal infections, such as those caused by T. b. rhodesiense and P. falciparum, showcasing their potential as antiprotozoal medications (Ismail et al., 2004).
Antibacterial and Antifungal Activities
Compounds structurally related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide have been investigated for their antimicrobial properties. Research has uncovered that certain derivatives exhibit potent antibacterial and antifungal activities, suggesting their use in combating microbial infections. For instance, novel metabolites from endophytic fungi have shown significant inhibitory effects against bacterial strains like Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against plant pathogens (Xiao et al., 2014).
Anti-inflammatory and Antibacterial Agents
Research into novel pyrazoline derivatives structurally similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has shown promising results in the development of anti-inflammatory and antibacterial agents. These compounds have demonstrated significant in vivo anti-inflammatory activity as well as potent antibacterial properties, highlighting their potential for therapeutic applications in these areas (Ravula et al., 2016).
Wirkmechanismus
Furan Compounds
The furan ring in the compound is a heterocyclic compound with a five-membered aromatic ring. Furan derivatives are found in a wide range of natural and synthetic compounds, including pharmaceuticals, and they often contribute to the bioactivity of the molecules .
Pyridine Compounds
The pyridine ring is another important component of the compound. Pyridine derivatives are common in many natural products and pharmaceuticals. They often serve as key components in bioactive compounds, contributing to their binding affinity to biological targets .
Boronic Acids and Their Esters
The compound might contain boronic acid or its esters, which are often used in drug design and drug delivery systems, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific conditions within the body. For example, the stability of boronic acids and their esters can be influenced by the pH of the environment .
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-7-4-15(5-8-18)6-9-20(23)22-13-16-11-17(14-21-12-16)19-3-2-10-25-19/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWISWXIVJKYPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

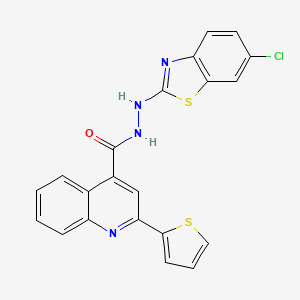
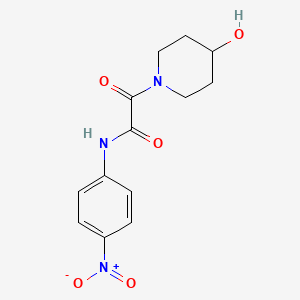
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)
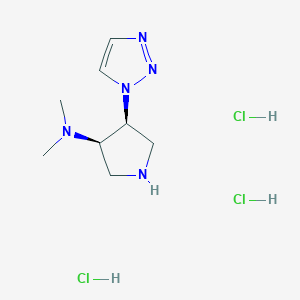
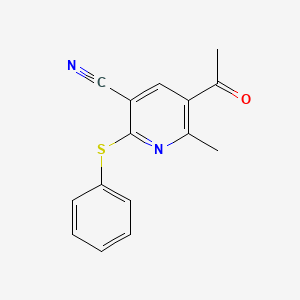

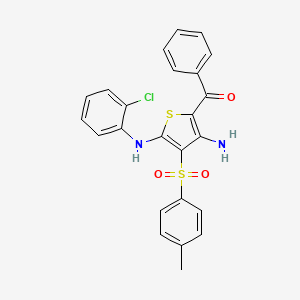
![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)